molecular formula C15H18ClN5O B2399075 1-(3-Chlorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea CAS No. 1448060-25-0

1-(3-Chlorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea

Cat. No.: B2399075
CAS No.: 1448060-25-0
M. Wt: 319.79
InChI Key: LZGLYSMVDMRDIM-UHFFFAOYSA-N
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Description

This compound is a urea derivative, which contains a pyrimidine ring and a chlorophenyl group. Urea derivatives are known for their wide range of applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring with a chlorine substituent. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions it is subjected to. Urea derivatives can participate in a variety of reactions due to the presence of the urea functional group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Discovery and Receptor Agonism

The compound 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride, closely related to the chemical structure , was identified as a nonpeptidic agonist of the urotensin-II receptor through a functional cell-based screen. This discovery highlights the potential of structurally similar compounds in receptor agonism, where they could serve as pharmacological research tools or lead compounds for drug development due to their selectivity and nonpeptidic drug-like properties (Croston et al., 2002).

Heterocyclic Compound Formation

Research on N′-diphenylmethylene-N-phenyl-N-trimethylsilylurea, which shares a urea component with the target compound, demonstrated its utility in synthesizing a variety of heterocyclic compounds. This includes the formation of imidazolidinone, triazinone, and pyrimidinone derivatives through cyclization reactions with different acceptor molecules, followed by desilylation. This capability signifies the broader chemical utility of urea derivatives in creating complex heterocycles for various scientific applications (Matsuda, Yamamoto, & Ishii, 1976).

Spectroscopic and Complexation Studies

Cyclic urea adducts of triphenyl-tin and -lead halides, involving compounds like 1,3-dimethyl-2-imidazolidinone (DMEU) and 1,3-di-methyl-3,4,5,6-tetrahydro-2(IH)-pyrimidinone (DMPU), were prepared and characterized. These studies, which focus on the spectroscopic analysis and interaction dynamics of urea derivatives, shed light on the bonding characteristics and potential for forming complexes with metal halides, impacting areas such as material science and coordination chemistry (Aitken & Onyszchuk, 1985).

Herbicidal Activity and Carotenoid Biosynthesis Inhibition

Substituted phenyltetrahydropyrimidinones, or cyclic ureas, were identified as chlorosis-inducing preemergence herbicides that inhibit carotenoid biosynthesis at the phytoene desaturase step. This indicates the potential of certain urea derivatives in agricultural sciences, particularly in developing new herbicides that target specific pathways in weed species to prevent their growth without harming crops (Babczinski, Blunck, Sandmann, Shiokawa, & Yasui, 1995).

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5O/c1-9-13(10(2)18-14(17-9)21(3)4)20-15(22)19-12-7-5-6-11(16)8-12/h5-8H,1-4H3,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGLYSMVDMRDIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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